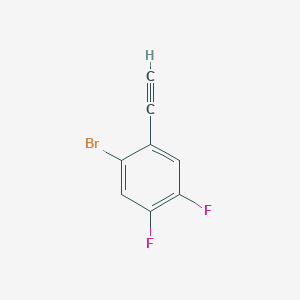

1-Bromo-2-ethynyl-4,5-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

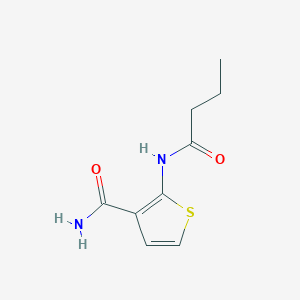

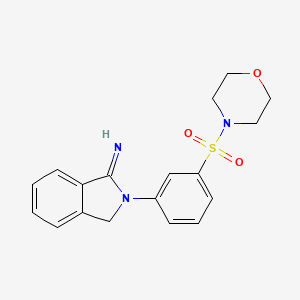

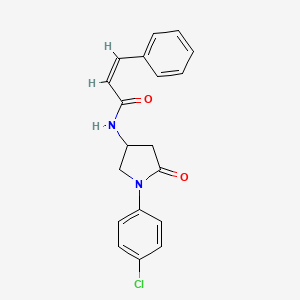

1-Bromo-2-ethynyl-4,5-difluorobenzene is a chemical compound with the CAS Number: 2229466-25-3 . It has a molecular weight of 217.01 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H . The InChI key is GOZHPTDWJPTUQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Electrochemical Fluorination

1-Bromo-2-ethynyl-4,5-difluorobenzene can be related to the study of electrochemical fluorination mechanisms. This process involves side-reactions during the fluorination of halobenzenes, which may include brominated compounds like this compound. The formation mechanisms and the impact of different reaction conditions such as cathode potential and HF concentration in the electrolyte solution are significant areas of study in this context (Horio et al., 1996).

Synthesis of Derivatives for Organic Transformations

This compound could be relevant in the synthesis of various derivatives for organic transformations. This includes methods for accessing synthetically valuable dibromobenzenes, which are crucial for reactions involving the formation of benzynes. These compounds can act as intermediates in different syntheses, demonstrating the versatility of bromo-substituted compounds in organic chemistry (Diemer et al., 2011).

Polymer Synthesis

The compound is potentially relevant in the field of polymer synthesis. For example, similar brominated compounds have been used in the self-condensation processes to create polymers with significant molecular weight. These processes involve both O-alkylation and C-alkylation, leading to polymers with a large number of functional groups, which can be further modified (Uhrich et al., 1992).

Catalytic Domino Processes

Bromo-substituted compounds like this compound may be used in catalytic domino processes to create complex organic structures. For instance, CuI-catalyzed coupling of similar bromo-substituted benzenes with other organic compounds can lead to the formation of disubstituted benzofurans. This demonstrates the utility of such compounds in complex organic syntheses (Lu et al., 2007).

Supercapacitor Applications

The electrochemical behavior of supercapacitor carbon electrodes in solutions modified by bromine derivatives indicates potential application in energy storage technologies. Brominated compounds like this compound might play a role in enhancing the capacitance values of supercapacitors (Frąckowiak et al., 2014).

Photo-fragmentation Studies

Bromo-fluorobenzenes, closely related to this compound, are studied for their photo-fragmentation properties. Understanding the mechanisms of these reactions can provide insights into photodissociation processes in similar compounds (Borg, 2007).

X-ray Crystallography

Research involving x-ray structure analysis of functionalized dibenzo[n]naphthacenes, which are synthesized from bromo-substituted compounds, highlights the application in material sciences. These studies can provide valuable information on the crystal structures and properties of materials derived from bromo-substituted compounds (Cheng et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as 1-ethynyl-2,4-difluorobenzene, have been used in the synthesis of sulfonated poly(arylene ether)s , suggesting potential targets could be related to these chemical structures.

Mode of Action

It’s known that bromo and fluoro substituents on the benzene ring can significantly alter the reactivity of the compound . For instance, 1-Bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents .

Propriétés

IUPAC Name |

1-bromo-2-ethynyl-4,5-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZHPTDWJPTUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)

![3-Fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2771910.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide](/img/structure/B2771911.png)

![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B2771922.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)

![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)